Boc-(R)-3-Thienylglycine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

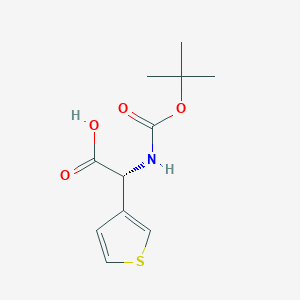

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLMXXKPBZDHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427467 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-97-1 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Boc-(R)-3-Thienylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-(R)-3-Thienylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique thienyl side chain offers opportunities for novel molecular interactions, making it a valuable building block in the design of peptide-based therapeutics and other bioactive molecules. This document details a prominent enantioselective synthetic route, including experimental protocols and relevant data.

Introduction

This compound, also known as Boc-D-(3-thienyl)glycine, is a derivative of the simplest amino acid, glycine, featuring a thiophene ring at the α-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.[1] The presence of the Boc group facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1] The thiophene ring introduces unique steric and electronic properties that can enhance the biological activity and selectivity of peptides and small molecule drugs.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | [3] |

| Molecular Weight | 257.31 g/mol | [3] |

| Appearance | White or off-white powder | [3] |

| Melting Point | 115 - 121 °C | [3] |

| Optical Rotation | [α]D²⁵ = -110 ± 1° (c=1 in EtOH) | [3] |

| Purity (Chiral HPLC) | ≥ 99.5% | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Enantioselective Synthesis Approach

The synthesis of enantiomerically pure α-arylglycines, such as this compound, presents a significant challenge due to the propensity for racemization at the α-position. Several asymmetric strategies have been developed to address this, including the use of chiral auxiliaries, and catalytic asymmetric methods. One effective and well-documented approach involves the rhodium-catalyzed asymmetric addition of an arylboronic acid to an N-tert-butanesulfinyl imino ester. This methodology provides high yields and excellent diastereoselectivities for a variety of arylglycine derivatives.[3]

Below is a detailed experimental protocol adapted from this approach for the synthesis of this compound.

Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Step 1: Rhodium-Catalyzed Asymmetric Addition

This step involves the key asymmetric carbon-carbon bond formation.

-

Materials:

-

3-Thiopheneboronic acid

-

Ethyl glyoxylate N-tert-butanesulfinylimine

-

[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

Chiral phosphine ligand (e.g., (R)-BINAP)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Base (e.g., K₃PO₄)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(cod)Cl]₂ and the chiral phosphine ligand in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

Add 3-thiopheneboronic acid, ethyl glyoxylate N-tert-butanesulfinylimine, and the base to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-sulfinyl-(R)-3-thienylglycine ethyl ester.

-

Step 2: Deprotection of the N-Sulfinyl Group

The tert-butanesulfinyl auxiliary is removed under acidic conditions.

-

Materials:

-

N-Sulfinyl-(R)-3-thienylglycine ethyl ester from Step 1

-

Hydrochloric acid (e.g., 4 M in dioxane or methanolic HCl)

-

Anhydrous solvent (e.g., methanol or dioxane)

-

-

Procedure:

-

Dissolve the N-sulfinyl-(R)-3-thienylglycine ethyl ester in the anhydrous solvent.

-

Add the hydrochloric acid solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the hydrochloride salt of (R)-3-thienylglycine ethyl ester.

-

Step 3: Boc Protection

The free amino group is protected with a Boc group.

-

Materials:

-

(R)-3-Thienylglycine ethyl ester hydrochloride from Step 2

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent)

-

-

Procedure:

-

Suspend the (R)-3-thienylglycine ethyl ester hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

-

If a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with aqueous acid (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound ethyl ester.

-

Step 4: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials:

-

This compound ethyl ester from Step 3

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Solvent mixture (e.g., tetrahydrofuran/water or methanol/water)

-

-

Procedure:

-

Dissolve the this compound ethyl ester in the solvent mixture.

-

Add an aqueous solution of the base (e.g., 1 M LiOH).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl or citric acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure this compound.

-

Data Summary

The following table summarizes typical quantitative data expected from the described synthetic route. Actual results may vary depending on specific reaction conditions and scale.

| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | N-Sulfinyl-(R)-3-Thienylglycine Ethyl Ester | 61-90% | >98:2 d.r. |

| 2 | (R)-3-Thienylglycine Ethyl Ester Hydrochloride | Quantitative | >98% e.e. |

| 3 | This compound Ethyl Ester | >90% | >98% e.e. |

| 4 | This compound | >90% | >98% e.e. |

Logical Relationships in Asymmetric Synthesis

The success of this enantioselective synthesis hinges on the effective control of stereochemistry at the α-carbon. The following diagram illustrates the key relationships influencing the stereochemical outcome.

Caption: Key factors influencing the stereochemical outcome of the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence starting with a rhodium-catalyzed asymmetric addition of 3-thiopheneboronic acid to an N-tert-butanesulfinyl imino ester. This method provides the target compound with high enantiopurity, making it suitable for applications in the development of chiral pharmaceuticals. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis.

References

An In-depth Technical Guide to Boc-(R)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(R)-3-Thienylglycine, a pivotal building block in medicinal chemistry and pharmaceutical research. This document outlines its chemical properties, supplier information, applications, and detailed experimental protocols for its use.

Core Compound Information

This compound , also known as Boc-D-(3-thienyl)glycine, is a non-proteinogenic amino acid derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a thiophene ring at the alpha-carbon bestows unique chemical properties that are highly valued in the synthesis of novel therapeutic agents. The thienyl group, in particular, can modulate the biological activity and specificity of target molecules.

Physicochemical and Technical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S[1][2] |

| Molecular Weight | 257.31 g/mol [1][2] |

| Appearance | White or off-white powder[1] |

| Purity | ≥ 99.5% (Chiral HPLC)[1] |

| Melting Point | 115 - 121 ºC[1] |

| Optical Rotation | [a]D²⁵ = -110 ± 1º (c=1 in EtOH)[1] |

| Storage Conditions | 0 - 8 °C[1] |

| MDL Number | MFCD02682481[1] |

| PubChem ID | 2734582[1] |

Suppliers

A reliable supply of high-purity this compound is crucial for reproducible research and development outcomes. The following are some of the known suppliers of this compound:

| Supplier | Purity |

| Chem-Impex | ≥ 99.5% (Chiral HPLC)[1] |

| CP Lab Safety | min 97.5% (HPLC)[2] |

| Sigma-Aldrich | 97% |

Note: Availability and purity from suppliers may vary. It is recommended to request a certificate of analysis for specific batches.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several areas of pharmaceutical and chemical research:

-

Peptide Synthesis: It is extensively used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and biological activity.[1] The thiophene moiety can introduce unique conformational constraints and potential for further chemical modification.

-

Drug Development: The unique structure of this compound is leveraged in the design of novel drug candidates, particularly for neurological disorders and oncology.[1][3] Its incorporation can improve target specificity and pharmacokinetic properties.

-

Bioconjugation: Researchers utilize this compound for linking biomolecules to create targeted drug delivery systems, thereby enhancing therapeutic efficacy.[1]

-

Neuroscience Research: It plays a role in studies related to neurotransmitter modulation, aiding in the understanding of synaptic functions.[1]

Experimental Protocols

The following protocols are generalized methodologies for the handling and use of Boc-protected amino acids, adapted for this compound.

5.1. General Protocol for Boc Protection of (R)-3-Thienylglycine

This protocol outlines the procedure for the introduction of the Boc protecting group onto the amino group of (R)-3-Thienylglycine.

Materials:

-

(R)-3-Thienylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield this compound.[4]

5.2. Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine using the Boc-SPPS strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt) or other activator

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[5]

-

Washing: Wash the resin sequentially with DCM and DMF.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM.

-

Washing: Wash the resin again with DCM and DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.[4]

-

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next coupling cycle.

Visualized Workflows and Pathways

6.1. General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Boc-SPPS for the incorporation of an amino acid like this compound.

References

Spectroscopic Data and Experimental Protocols for Boc-(R)-3-Thienylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-3-Thienylglycine, a crucial building block in medicinal chemistry and pharmaceutical research. While specific spectral data for this compound is not widely published, this document compiles its known physical properties and presents representative spectroscopic data from closely related N-Boc protected amino acids. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.

Compound Overview

This compound is a derivative of the non-proteinogenic amino acid 3-thienylglycine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine.[1] This protecting group is vital in peptide synthesis, preventing unwanted reactions of the amine functionality.[2] The thiophene ring in its structure makes it a valuable component in the design of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33130-97-1 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 115 - 121 °C | [1] |

| Optical Rotation | [α]D²⁵ = -110 ± 1º (c=1 in EtOH) | [1] |

Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following sections provide expected and typical data based on the analysis of similar Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the Boc group, the thienyl ring, and the amino acid backbone.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (t-butyl) | ~1.45 | Singlet | 9H |

| α-CH | ~5.3 - 5.5 | Doublet | 1H |

| NH | ~5.0 - 5.2 | Doublet | 1H |

| Thienyl-H | ~7.0 - 7.5 | Multiplet | 3H |

| COOH | ~9.0 - 12.0 | Broad Singlet | 1H |

Note: The chemical shifts are estimations based on data for other Boc-protected amino acids. Actual values may vary.[3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28.3 |

| Boc (C(CH₃)₃) | ~80.0 |

| α-C | ~55 - 60 |

| Thienyl-C | ~120 - 140 |

| Boc (C=O) | ~155.0 |

| COOH (C=O) | ~170 - 175 |

Note: The chemical shifts are estimations based on data for other Boc-protected amino acids.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds of the Boc-protected amino acid, as well as vibrations from the thiophene ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amide) | 3250-3400 | Stretching |

| C-H (Thiophene) | ~3100 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Boc group) | 1680-1700 | Stretching |

| C-O (Boc group) | 1150-1170 | Stretching |

| C=C (Thiophene) | 1400-1500 | Stretching |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and sample preparation.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 5: Expected Mass Spectrometry Data for this compound (ESI-MS)

| Ion | Expected m/z | Description |

| [M+H]⁺ | 258.08 | Protonated molecule |

| [M+Na]⁺ | 280.06 | Sodium adduct |

| [M-Boc+H]⁺ | 158.04 | Loss of the Boc group |

| [M-C₄H₈+H]⁺ | 202.09 | Loss of isobutylene from the Boc group |

Note: The fragmentation pattern can provide structural confirmation.[9][10][11]

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for Boc-protected amino acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H and ¹³C NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 300 or 500 MHz, 16-64 scans).

-

Acquire the ¹³C NMR spectrum using standard parameters (e.g., 75 or 125 MHz, with proton decoupling, 512-2048 scans).[3]

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any moisture.

-

Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[12]

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.[12]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

FT-IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity.

Mass Spectrum Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9]

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FT-IR and Mass Spectrometry analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-L-valine(13734-41-3) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drawellanalytical.com [drawellanalytical.com]

Crystal Structure of Boc-(R)-3-Thienylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] Its unique thiophene moiety imparts desirable pharmacological properties to peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the available data regarding this compound, including its physicochemical properties. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document outlines a detailed, generalized experimental protocol for its synthesis and crystallization. Furthermore, for comparative analysis, the crystallographic data of the closely related compound, N-(tert-butoxycarbonyl)-2-phenylglycine, is presented. This guide aims to be a valuable resource for researchers working with this and similar compounds.

Introduction

(R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, commonly known as this compound, is a derivative of the amino acid glycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable reagent in solid-phase and solution-phase peptide synthesis. The thienyl group, a sulfur-containing aromatic heterocycle, is often incorporated into drug candidates to enhance biological activity, improve metabolic stability, and modulate receptor binding affinity.

Due to the chiral nature of the alpha-carbon, enantiomerically pure forms of thienylglycine derivatives are of significant interest in the development of stereospecific pharmaceuticals. The "(R)" designation specifies the absolute configuration at this chiral center.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| CAS Number | 33130-97-1 | [1] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 115 - 121 °C | [1] |

| Optical Rotation | [α]D²⁵ = -110 ± 1° (c=1 in EtOH) | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Experimental Protocols

While the specific crystallization conditions for this compound are not detailed in the available literature, a general methodology for the synthesis and crystallization of Boc-protected amino acids can be described.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of (R)-3-Thienylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A generalized procedure is as follows:

-

(R)-3-Thienylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

-

An inorganic base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to deprotonate the amino group of the amino acid.

-

Di-tert-butyl dicarbonate, dissolved in a suitable organic solvent, is added portion-wise to the reaction mixture at a controlled temperature, typically 0-5 °C.

-

The reaction is stirred for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 using a suitable acid, such as citric acid or hydrochloric acid.

-

The product is then extracted into an organic solvent, such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization

The crude this compound can be purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis. A general approach is as follows:

-

The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

-

A co-solvent in which the product is less soluble (an anti-solvent, e.g., hexane, heptane) is slowly added to the hot solution until turbidity is observed.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Analogous Crystal Structure: N-(tert-butoxycarbonyl)-2-phenylglycine

In the absence of specific crystallographic data for this compound, the crystal structure of N-(tert-butoxycarbonyl)-2-phenylglycine (Boc-D-Phg) provides a useful reference. The phenyl group in this compound is isosteric to the thienyl group in the target compound, suggesting that their crystal packing and molecular conformations may share similarities. The crystallographic data for Boc-D-Phg is summarized in Table 2.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.309 |

| b (Å) | 10.548 |

| c (Å) | 12.514 |

| α (°) | 104.550 |

| β (°) | 95.600 |

| γ (°) | 103.430 |

| Volume (ų) | 648.9 |

| Z | 2 |

| Reference | Crystallography Open Database (COD) ID: 2005830 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of Boc-protected amino acids, which is applicable for obtaining crystalline this compound.

References

An In-depth Technical Guide to Boc-(R)-3-Thienylglycine

This technical guide provides a comprehensive overview of Boc-(R)-3-Thienylglycine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development. The document details its core physicochemical properties and its applications in medicinal chemistry.

Core Physicochemical Properties

This compound, also known as Boc-D-(3-thienyl)glycine, is a non-proteinogenic amino acid that is widely utilized as a building block in the synthesis of peptidomimetics and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it ideal for use in solid-phase and solution-phase peptide synthesis.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |

| Molecular Weight | 257.31 g/mol | [1][2][3][4] |

| CAS Number | 33130-97-1 | [1] |

| Appearance | White or off-white powder | [1] |

| Melting Point | 115 - 121 ºC | [1] |

| Optical Rotation | [a]D25 = -110 ± 1º (c=1 in EtOH) | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

Molecular Structure and Components

The structure of this compound is composed of three primary functional components: a tert-butoxycarbonyl (Boc) protecting group, a central glycine amino acid core, and a thienyl side chain. This unique combination makes it a valuable chiral building block in synthetic organic chemistry.

References

An In-depth Technical Guide to the Solubility of Boc-(R)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-(R)-3-Thienylglycine, a crucial chiral building block in medicinal chemistry and peptide synthesis.[1] Understanding its solubility profile is essential for optimizing reaction conditions, purification protocols, and the development of peptide-based therapeutics.[1] This document outlines qualitative solubility in various common solvents, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Core Concepts in this compound Solubility

This compound is an amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces significant nonpolar character, which, in conjunction with the polar carboxylic acid group and the thienyl side chain, results in a varied solubility profile across different solvents. The fundamental principle of "like dissolves like" governs its solubility; solvents that can effectively solvate both the nonpolar Boc group and the more polar regions of the molecule will demonstrate the highest solubilizing capacity.

Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility of other Boc-protected amino acids, a qualitative summary can be provided to guide solvent selection.[2] The following table summarizes the expected solubility at standard laboratory conditions (approximately 20-25°C).

| Solvent Class | Solvent | Expected Solubility |

| Aprotic Solvents | Dichloromethane (DCM) | High |

| Chloroform | High[2] | |

| Tetrahydrofuran (THF) | High | |

| Ethyl Acetate | High[2] | |

| Acetone | High[2] | |

| Dioxane | High[2] | |

| Benzene | High[2] | |

| Diethyl Ether | High[2] | |

| Polar Protic Solvents | Methanol | Medium[2] |

| Ethanol | Medium[2] | |

| 2-Propanol (IPA) | Medium[2] | |

| tert-Butanol | Medium[2] | |

| Water | Low / Insoluble[2] | |

| Nonpolar Solvents | Petroleum Ether | Low / Insoluble[2] |

| Hexanes | Low / Insoluble |

Note: This data is qualitative and based on the solubility of similar compounds. For precise quantitative measurements, the experimental protocol outlined below is recommended.

Experimental Protocol for Quantitative Solubility Determination

This section details a standardized methodology for the experimental determination of this compound solubility in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This is a reliable method for determining the solubility of a solid compound in a liquid.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

2. Experimental Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that saturation is reached.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation will accelerate the dissolution process.[3]

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.2 µm syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature that will not degrade the compound (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, a desiccator under vacuum can be used.

-

Gravimetric Analysis: Once dry, accurately weigh the evaporation dish containing the dried solute. The difference between this final weight and the initial weight of the dish gives the mass of the dissolved this compound.

3. Data Calculation and Reporting:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the filtered aliquot in mL)

-

-

Report the solubility in standard units such as mg/mL or g/100 mL.

-

It is crucial to specify the temperature at which the solubility was determined.

-

The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean with the standard deviation.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Commercial Availability of Enantiomerically Pure Boc-(R)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Thienylglycine, a non-proteinogenic amino acid derivative, is a critical chiral building block in medicinal chemistry and pharmaceutical development. Its incorporation into peptide sequences or complex molecules can enhance biological activity, stability, and selectivity.[1][2] The thienyl group, in particular, is a bioisostere for the phenyl group, often leading to improved pharmacokinetic profiles.[1] Ensuring high enantiomeric purity of this reagent is paramount, as even small amounts of the undesired (S)-enantiomer can lead to significant, often unacceptable, diastereomeric impurities in the final active pharmaceutical ingredient (API).[3][4] This guide provides an in-depth overview of the commercial availability of enantiomerically pure this compound, including supplier specifications and the analytical methodologies used to verify its quality.

Commercial Availability and Supplier Specifications

This compound is available from a range of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. The material is typically sold as a white to off-white powder with purity specifications determined by High-Performance Liquid Chromatography (HPLC).[1][5] Enantiomeric excess (e.e.) is the most critical parameter and is specifically determined by chiral HPLC.

The following table summarizes the specifications for this compound from various commercial suppliers. Note that CAS numbers may vary between suppliers for what appears to be the same compound; researchers should verify the structure and specifications independently.

| Supplier | Product Name | CAS Number | Chemical Purity (by HPLC) | Enantiomeric Purity (by Chiral HPLC) | Molecular Formula | Molecular Weight |

| Chem-Impex | This compound | 33130-97-1 | Not specified | ≥ 99.5% | C₁₁H₁₅NO₄S | 257.31 |

| CP Lab Safety | This compound | 33130-97-1 | min 97.5% | Not specified | C₁₁H₁₅NO₄S | 257.31 |

| Sigma-Aldrich | Boc-(R)-2-thienylglycine* | 74562-03-1 | ≥96.5% | Not specified | C₁₁H₁₅NO₄S | 257.31 |

*Note: This is the 2-thienyl isomer, listed for comparative purposes as a closely related, commercially available analogue.

Procurement and Quality Verification Workflow

The process of procuring and verifying the quality of enantiomerically pure starting materials is a critical workflow in drug development. The following diagram illustrates the key stages, from supplier selection to final batch acceptance for use in synthesis.

Caption: Workflow for Procurement and Quality Control.

Experimental Protocols: Quality Control Methodologies

The cornerstone of quality verification for this compound is the analytical methodology used to confirm its identity, chemical purity, and, most importantly, its enantiomeric purity. While specific parameters may vary by supplier, the principles are standardized.

1. Identity and Chemical Purity by HPLC

-

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the main compound from any synthesis-related impurities or degradation products.

-

Typical Methodology:

-

Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18) is commonly used.[6][7]

-

Mobile Phase: A gradient elution system is typical, often consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.

-

Detection: UV detection at a wavelength where the thienyl and carbonyl chromophores absorb (e.g., 220-254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

2. Enantiomeric Purity by Chiral HPLC

-

Principle: Chiral HPLC is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[8][9][10]

-

Typical Methodology:

-

Column: Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based CHIROBIOTIC T) or polysaccharide-based CSPs are effective for separating N-blocked amino acids like Boc-derivatives.[8][9]

-

Mobile Phase: The choice of mobile phase is critical and can be either reversed-phase (e.g., water/acetonitrile/buffer) or polar organic mode (e.g., hexane/ethanol).[8] For Boc-amino acids, reversed-phase mode is a common and viable choice.[8]

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Detection: UV detection is typically used.

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A purity of ≥99.5% is often required for pharmaceutical applications.[1]

-

Conclusion

Enantiomerically pure this compound is a readily available, albeit specialized, chemical reagent essential for modern drug discovery. Researchers and development professionals can source this material from several reputable suppliers who provide detailed specifications, including high enantiomeric purity confirmed by chiral HPLC. It is imperative for the end-user to either obtain a detailed Certificate of Analysis or perform independent quality control testing to verify that the material meets the stringent requirements for pharmaceutical synthesis, thereby mitigating the risks associated with chiral impurities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of Boc-(R)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-(R)-3-thienylglycine (Boc-(R)-3-Thienylglycine), a critical building block in peptide synthesis and drug development.[1] Due to the limited availability of specific public stability data for this compound, this guide synthesizes supplier recommendations and general chemical principles governing the stability of Boc-protected amino acids.

Physicochemical Properties and Storage Recommendations

This compound is typically supplied as a white to off-white powder or crystalline solid.[1][2] Proper storage is crucial to maintain its purity and integrity over time.

Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions

| Parameter | Value | Source(s) |

| Appearance | White or off-white powder/crystals | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1][3] |

| Molecular Weight | 257.31 g/mol | [1][3] |

| Melting Point | 115 - 121 °C | [1] |

| Recommended Storage Temp. | 0 - 8 °C (refrigerated) | [1][2] |

| General Storage Advice | Store in a dry place. | [4] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [5] |

Chemical Stability and Potential Degradation Pathways

The primary points of instability in this compound are the acid-labile Boc (tert-butoxycarbonyl) protecting group and, to a lesser extent, the thienyl side chain.

The Boc group is notoriously susceptible to cleavage under acidic conditions, which results in the formation of the free amine, isobutylene, and carbon dioxide.[6][7][8] This is the most common degradation pathway. While generally stable to bases and most nucleophiles, prolonged exposure to harsh conditions should be avoided.[6]

The thiophene ring is an electron-rich aromatic system. While relatively stable, it can be susceptible to oxidation under aggressive conditions, potentially leading to sulfoxide formation or ring-opening byproducts.

A potential degradation pathway for this compound, primarily through acid-catalyzed deprotection, is illustrated below.

Caption: Acid-catalyzed degradation of this compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability and quality of this compound, a systematic approach to storage and handling is essential. The following workflow is recommended for laboratory and research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chempep.com [chempep.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

The Synthetic Keystone: A Technical Review of Boc-(R)-3-Thienylglycine Applications

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthesis of Boc-(R)-3-Thienylglycine, a critical chiral building block in modern medicinal chemistry.

This compound, a non-natural amino acid derivative, has emerged as a pivotal component in the synthesis of complex pharmaceutical compounds. Its unique structural features, comprising a tert-butoxycarbonyl (Boc) protecting group and a thienyl moiety, offer significant advantages in the stereocontrolled synthesis of bioactive molecules. This guide provides an in-depth review of its primary applications, synthesis protocols, and the logical workflows that underscore its utility in drug discovery.

Core Applications and Physicochemical Properties

This compound is extensively utilized as a chiral building block in the synthesis of peptide-based therapeutics and novel drug candidates, particularly in the fields of neuroscience and oncology.[1][2] The thiophene ring is a key structural feature that can modulate the biological activity of the final compound, while the Boc group provides a stable yet readily cleavable protecting group essential for stepwise peptide synthesis.[1][3]

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| Synonyms | Boc-D-(3-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid |

| CAS Number | 33130-97-1 |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol |

| Appearance | White or off-white powder |

| Melting Point | 115 - 121 °C |

| Optical Rotation | [α]D²⁵ = -110 ± 1º (c=1 in EtOH) |

| Purity | ≥ 99.5% (Chiral HPLC) |

| Data sourced from Chem-Impex.[1] |

Synthesis of Boc-Protected Amino Acids: A General Protocol

Experimental Protocol: Boc Protection of an Amino Acid

Materials:

-

Amino Acid (e.g., Glycine)

-

Sodium Bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolution: The free amino acid is dissolved in an aqueous solution of sodium bicarbonate. The pH is adjusted to ≥10 to ensure the amino group is deprotonated and nucleophilic.[4]

-

Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a solvent like dioxane, is added to the amino acid solution in batches. The reaction is stirred for several hours.[4]

-

Workup and Extraction: Impurities are removed by extraction with a nonpolar solvent such as hexane. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 3.[4]

-

Product Isolation: The acidified aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed until neutral and dried over anhydrous sodium sulfate.[4]

-

Crystallization: The solvent is removed under reduced pressure, and the resulting product is crystallized, often with the aid of a solvent like hexane, to yield the pure Boc-protected amino acid.[4]

This process typically results in high yields, often exceeding 90%, with product purity greater than 99%.[4]

Application in the Synthesis of P2Y12 Receptor Antagonists

A primary application of this compound is as a key intermediate in the synthesis of P2Y12 receptor antagonists, a class of drugs that inhibit platelet aggregation. Ticagrelor is a prominent example of such a drug.[5][6] The synthesis of these complex molecules often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined.

While specific quantitative data on the incorporation of this compound in these syntheses are proprietary, the general synthetic routes indicate its crucial role in establishing the correct stereochemistry of the final active pharmaceutical ingredient.[5][7][8]

Future Outlook

The utility of this compound extends beyond its current applications. Its unique stereochemical and electronic properties make it a valuable building block for the exploration of new chemical space in drug discovery.[1] As synthetic methodologies advance, particularly in the realm of enantioselective synthesis, the accessibility and application of such chiral intermediates are expected to grow, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. medkoo.com [medkoo.com]

- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Thienylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of thienylglycine derivatives from niche chemical entities to critical components in modern medicine is a compelling narrative of serendipitous discovery, meticulous chemical synthesis, and profound pharmacological investigation. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with thienylglycine derivatives, offering a valuable resource for researchers and professionals in drug development. The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, into the glycine scaffold imparts unique physicochemical properties that have been exploited to create compounds with significant therapeutic impact.[1] This guide will delve into the historical milestones, detailed experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these remarkable compounds.

A Historical Perspective: From In Vivo Screening to Rational Drug Design

The story of thienylglycine derivatives is intrinsically linked to the development of thienopyridine antiplatelet agents. The initial discovery was not a result of targeted design but rather emerged from extensive in vivo screening programs.

The Dawn of Thienopyridines: Ticlopidine and Clopidogrel

In the mid-20th century, researchers were actively screening compound libraries for various biological activities. It was through this broad, phenotype-based approach that the therapeutic potential of thienopyridine compounds was first unearthed. These early investigations were not guided by a specific molecular target but by the observable physiological effects in animal models.

-

Ticlopidine : The first major breakthrough came with the discovery of ticlopidine. It was identified from a class of thienopyridine compounds that, while synthesized for other purposes, unexpectedly demonstrated potent antiplatelet and antithrombotic activities when administered orally to rats. This discovery was significant as, at the time, the deliberate search for new antiplatelet agents was not a mainstream research focus.

-

Clopidogrel : The success of ticlopidine paved the way for the development of second-generation thienopyridines. Clopidogrel, a close structural analog of ticlopidine, was synthesized with the aim of improving the safety and efficacy profile. It exhibited a better therapeutic window and has since become a cornerstone in the prevention of atherothrombotic events.

A crucial aspect of both ticlopidine and clopidogrel is that they are prodrugs . This means they are inactive when administered and require metabolic activation in the liver to exert their therapeutic effect. This fact explains why they were discovered through in vivo screening, as in vitro assays would not have revealed their activity. The elucidation of their mechanism of action—the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets—came much later, marking a shift towards a more target-based understanding of these drugs.

Experimental Protocols: Synthesis of Thienylglycine Derivatives

The synthesis of thienylglycine derivatives can be achieved through various chemical strategies. Below are detailed protocols for key synthetic methodologies.

Strecker Synthesis of α-Amino Nitriles: A Precursor to Thienylglycines

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. This approach can be readily adapted for the synthesis of thienylglycine precursors.

General Procedure:

-

Imine Formation: An aldehyde (e.g., 2-thiophenecarboxaldehyde) is reacted with ammonia (or an amine) in the presence of a cyanide source (e.g., potassium cyanide). The initial step involves the formation of an imine intermediate.

-

Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form an α-amino nitrile.

-

Hydrolysis: The resulting α-amino nitrile is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, in this case, a thienylglycine.

Detailed Protocol for a Generic Strecker Synthesis:

-

To a solution of the chosen thienyl aldehyde (1.0 eq) in a suitable solvent such as methanol, add a source of ammonia (e.g., ammonium chloride, 1.2 eq) and a cyanide salt (e.g., potassium cyanide, 1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude α-amino nitrile is then subjected to hydrolysis. This is typically achieved by refluxing in a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for several hours.

-

After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the thienylglycine.

Synthesis of Thienylglycine Methyl Ester

Esterification of the carboxylic acid moiety is a common step in the synthesis of more complex derivatives.

Protocol using Thionyl Chloride:

-

Suspend the thienylglycine (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude thienylglycine methyl ester hydrochloride salt.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Synthesis of N-Substituted Thienylglycine Amides

Amide bond formation is a fundamental transformation in the synthesis of bioactive molecules.

Protocol using a Coupling Agent:

-

Dissolve the N-protected thienylglycine (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data on Biological Activity

The biological activity of thienylglycine derivatives has been explored against various targets. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitory Activity of Thienopyrimidine Derivatives against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) |

| 9a | HT-29 | 1.21 ± 0.34 |

| HepG-2 | 6.62 ± 0.7 | |

| MCF-7 | 7.2 ± 1.9 | |

| 9b | HT-29 | 0.85 ± 0.16 |

| HepG-2 | 9.11 ± 0.3 | |

| MCF-7 | 16.26 ± 2.3 | |

| Doxorubicin (Ref.) | HT-29 | 1.4 ± 1.16 |

| HepG-2 | 13.915 ± 2.2 | |

| MCF-7 | 8.43 ± 0.5 |

Data from: In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.[2]

Table 2: Binding Affinity and Potency of a Novel Antagonist at the NMDA Receptor Glycine Site

| Parameter | Recombinant Receptor Subtype | Value |

| IC50 (nM) | GluN1/N2A | 51 |

| GluN1/N2B | 160 | |

| GluN1/N2C | 110 | |

| GluN1/N2D | 130 | |

| Kb (nM) | GluN1/N2A | 21 |

| GluN1/N2B | 63 | |

| GluN1/N2C | 42 | |

| GluN1/N2D | 55 |

Data from: Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site.[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of thienylglycine derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

P2Y12 Receptor Signaling Pathway

Thienopyridine antiplatelet drugs, once metabolized to their active form, irreversibly bind to the P2Y12 receptor, a G-protein coupled receptor (GPCR) on the platelet surface. This binding blocks the downstream signaling cascade that leads to platelet activation and aggregation.

NMDA Receptor Signaling Pathway

Certain thienylglycine derivatives act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. These compounds can act as agonists or antagonists at the glycine co-agonist binding site on the GluN1 subunit.

General Experimental Workflow for Synthesis and Evaluation

The development of novel thienylglycine derivatives follows a structured workflow from initial synthesis to biological evaluation.

Conclusion

Thienylglycine derivatives have carved a significant niche in medicinal chemistry, evolving from serendipitous discoveries to rationally designed therapeutic agents. Their unique structural and electronic properties, conferred by the thiophene moiety, have enabled the development of drugs targeting a range of biological pathways, from platelet aggregation to neurotransmission. This technical guide has provided a comprehensive overview of their history, synthesis, and biological activity, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this versatile chemical scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles, further solidifying the legacy of thienylglycine derivatives in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Boc-(R)-3-Thienylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a critical building block in modern peptide synthesis. Its unique structure, featuring a thiophene ring, offers the potential to enhance the biological activity and metabolic stability of synthetic peptides.[1][2] The incorporation of this arylglycine derivative can introduce novel conformational constraints and electronic properties into a peptide backbone, making it a valuable tool in the design of therapeutic peptides and peptidomimetics, particularly in the fields of oncology and neuropharmacology.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS). However, the α-proton of arylglycines is susceptible to racemization under standard coupling conditions. Therefore, specific protocols must be employed to maintain the stereochemical integrity of the peptide.

These application notes provide detailed protocols for the efficient and safe incorporation of this compound into peptide chains, quantitative data to guide reagent selection, and an overview of its potential applications in targeting cellular signaling pathways.

Data Presentation: Comparison of Coupling Reagents for Arylglycines

The selection of a coupling reagent is critical when incorporating sterically hindered and racemization-prone amino acids like this compound. The following table summarizes the performance of different classes of coupling reagents for arylglycines, highlighting the advantages of phosphonium salt-based reagents like DEPBT.

| Coupling Reagent Class | Examples | Typical Yield for Arylglycines | Risk of Racemization | Notes |

| Phosphonium Salts | DEPBT, PyBOP, PyAOP | Good to Excellent | Very Low | DEPBT is highly recommended for arylglycines as it shows remarkable resistance to racemization .[3][4][5][6][7][8] It can be used without the need to protect the hydroxyl groups of Tyr, Ser, or Thr.[4][6][8] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Moderate to Good | Moderate | While generally efficient, these reagents can lead to higher levels of racemization with arylglycines compared to DEPBT, especially when stronger bases are used.[9] |

| Carbodiimides | DCC, DIC (+ additive) | Variable | Moderate to High | Often require an additive like HOBt or Oxyma to suppress racemization. The efficiency can be lower for sterically hindered amino acids.[9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines a manual Boc-SPPS workflow for the incorporation of this compound into a growing peptide chain on a resin support. The use of 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling reagent is strongly recommended to minimize racemization.[3][4][6]

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)

-

This compound

-

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Reagents for Kaiser test

-

Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for the incorporation of this compound using Boc-SPPS.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM.

-

Agitate for 20-25 minutes.

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DCM to the resin.

-

Agitate for 5 minutes. Repeat once.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and DEPBT (2-3 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

-

If the test is positive, continue the coupling for another hour or consider a recoupling step.

-

-

Washing:

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate strong acid, such as anhydrous HF or TFMSA, with a suitable scavenger cocktail (e.g., Reagent K).

-

Precipitate the crude peptide in cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Coupling using DEPBT

This protocol is adapted for the coupling of a protected amino acid to an amino acid ester in solution, which can be useful for fragment condensation.

Materials:

-

This compound

-

Amino acid ester hydrochloride

-

DEPBT

-

DIPEA or Sodium Carbonate

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve the this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in THF.

-

Base Addition: Add DIPEA (2 equivalents). To minimize racemization, it is recommended to cool the mixture to 0°C and use a weaker base like sodium carbonate.[10]

-

Coupling Reagent Addition: Add DEPBT (1.1-1.2 equivalents) to the solution.[10]

-

Reaction: Stir the mixture for 1-2 hours at room temperature (or at 0°C if cooling is used).[10]

-

Work-up:

-

Filter the reaction mixture to remove any solids.

-

Rinse the solid with a small amount of THF.

-

Evaporate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography.

Potential Applications and Targeted Signaling Pathways

The incorporation of a thienyl moiety into peptides can offer unique pharmacological properties. Thiophene-containing compounds have been identified as potent modulators of various cellular signaling pathways implicated in cancer and neurological disorders.

Oncology: Targeting MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Thieno[2,3-d]pyrimidines, which feature a thiophene ring, have been developed as potent inhibitors of kinases within this pathway, such as JNK and VEGFR-2.[5][11] Peptides containing (R)-3-Thienylglycine could be designed as peptidomimetics to target specific nodes in this pathway, offering a novel therapeutic strategy.

Caption: Putative inhibition of the JNK signaling pathway by a thienylglycine-containing peptide.

Neuropharmacology: Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key process in the pathology of many neurodegenerative diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response in the brain. Natural compounds containing heterocyclic rings have been shown to exert neuroprotective effects by modulating this pathway. Peptides incorporating this compound could be explored for their potential to mitigate neuroinflammation by interfering with NF-κB activation.

References

- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DEPBT - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Boc-(R)-3-Thienylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties, such as increased proteolytic stability, improved receptor binding affinity, and unique conformational features.[1] Boc-(R)-3-Thienylglycine, a sterically hindered, non-proteinogenic amino acid, is a valuable building block in drug discovery due to the unique electronic and steric properties conferred by the thienyl group.[1] However, its bulky side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using the Boc/Bzl protection strategy. The protocols are designed to maximize coupling efficiency and minimize side reactions, thereby facilitating the synthesis of peptides containing this unique amino acid.

Core Principles and Challenges

The primary challenge in coupling this compound lies in the steric hindrance presented by the thienyl group at the α-carbon. This bulkiness can significantly slow down the kinetics of the amide bond formation. To overcome this, the following strategies are recommended:

-

Use of Potent Activating Reagents: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone may be insufficient. More potent uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, or PyBOP are recommended to generate highly reactive activated esters, driving the reaction to completion.[2]

-

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (2-6 hours) can improve yields.[2] For particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, is highly effective.[2]

-

In Situ Neutralization: Performing the neutralization of the N-terminal amine salt simultaneously with the coupling reaction can enhance efficiency.[3]

-

Reaction Monitoring: The Kaiser (ninhydrin) test is crucial for monitoring the completeness of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present and the coupling is complete.[4] If the test remains positive, a recoupling is necessary.

Experimental Protocols